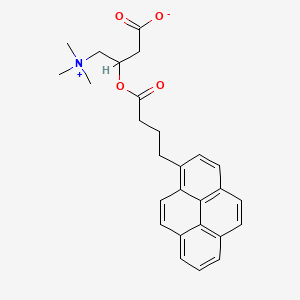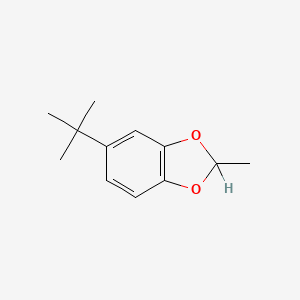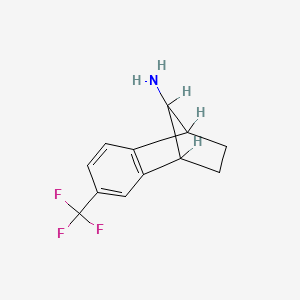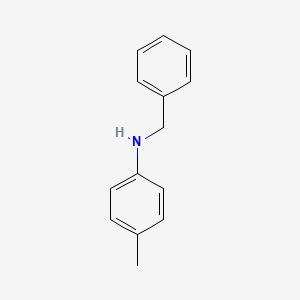
N-ベンジル-4-メチルアニリン
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various catalytic and chemical processes that highlight the complexity and versatility of aromatic compound synthesis. For example, a palladium-catalyzed cross-dehydrogenative coupling reaction of pyridine N-oxides with toluenes under mild conditions can produce 2-benzylpyridines, illustrating a method that might be adaptable for synthesizing N-Benzyl-4-toluidine or related structures (Kianmehr et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of benzylated compounds and their adducts with other molecules provide insights into the spatial arrangement and electronic interactions within these molecules. For instance, the structural characterization of bis(pentafluorophenyl)zinc with toluene derivatives shows how molecular structure influences chemical reactivity and supramolecular architecture (Martín et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to N-Benzyl-4-toluidine, such as benzylation and oxidation reactions, reveal the reactivity and potential functionalization pathways for such molecules. For example, the selective electrooxidation of toluene derivatives highlights the controlled transformation of methyl groups to carboxylate, a reaction of potential relevance to modifying the chemical properties of N-Benzyl-4-toluidine derivatives (Michman & Weiss, 1990).
Physical Properties Analysis
Understanding the physical properties of benzylated aromatic compounds, including their phase behaviors and interaction with solvents, is crucial for applications in materials science and organic synthesis. Research on solid and liquid equilibria in systems containing toluene derivatives provides valuable data on the solubility, melting points, and compound formation critical for the practical use of these chemicals (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties of compounds like N-Benzyl-4-toluidine can be elucidated through studies on their oxidation, hydrogenation, and interaction with other chemical species. Kinetic studies, for example, provide insights into the reaction mechanisms and efficiency of catalytic processes involving similar aromatic amines (Hwang et al., 2016).
科学的研究の応用
有機合成
N-ベンジル-4-メチルアニリン: は、有機合成における重要な中間体です。 2-ナフトール、芳香族アルデヒド、アンモニアを含む多成分反応であるベッティ反応に使用されます。これは、アミノベンジルナフトールを生成します {svg_1}。これらの化合物は、キラル配位子またはキラル補助剤として、不斉合成に適用されます。また、一部の誘導体は、生物活性を示します。
触媒
触媒において、N-ベンジル-4-メチルアニリン誘導体は、反応を促進するために使用されます。 例えば、シクロメタル化されたルテニウム錯体は、アニリンをメタノールで効果的にメチル化し、選択的にN-メチルアニリンを与えることを可能にします {svg_2}。このプロセスは、化合物の疎水性を影響を与え、生物学的に利用しやすくするために重要です。
材料科学
この化合物は、特に光学およびフォトニック材料の合成における材料科学への用途について研究されています。 例えば、ベンジル-p-トリル-アミン構造を含むBAPTDHCPCAN結晶は、誘電特性、位相整合効果、光伝導性について分析されています {svg_3}.
電気化学
N-ベンジル-4-トルイジン: は、アミンの電気化学的酸化において役割を果たします。これは、医薬品や農薬などの化学的に有用な分子の合成と修飾に不可欠です {svg_4}。これらの酸化反応のメカニズムは、アミンの酸化のすべての可能な経路を理解するために不可欠です。
医薬品用途
医薬品用途において、N-ベンジル-4-メチルアニリンは、ペプチド合成における重要なO-ベンジル-l-アミノ酸の合成に使用されます {svg_5}。これらのアミノ酸は、生体適合性のために、医薬品のペプチドシステムではしばしば脱保護されずに保持されます。
分析化学
最後に、N-ベンジル-4-トルイジンは、新しいクロマトグラフィー法および技術の開発のための分析化学で使用されます。 その特性は、複雑な混合物中の化合物の分離をテストおよび改善するために活用されます {svg_6}.
将来の方向性
特性
IUPAC Name |
N-benzyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOWRWHMCBERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202376 | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5405-15-2 | |
| Record name | N-Benzyl-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5405-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-4-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1UCI3S8J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic route for producing N-benzyl-4-methylaniline?
A1: Research suggests that a one-pot catalytic synthesis utilizing Raney-Nickel as a catalyst offers high yield and selectivity for N-benzyl-4-methylaniline. This method involves reacting p-nitrotoluene and benzoic aldehyde under specific conditions, including a hydrogen pressure of 1.0 MPa and a temperature of 353 K. [] This approach streamlines the synthesis process and eliminates the need for isolating intermediate compounds, making it potentially advantageous for industrial production.
Q2: What are the primary metabolic pathways of N-benzyl-4-methylaniline in mammals?
A2: Studies using hamster and rabbit liver microsomes indicate that N-benzyl-4-methylaniline is metabolized to N-benzyl-4-hydroxymethylaniline. [] This biotransformation suggests that the methyl group on the aromatic ring is susceptible to oxidation by hepatic enzymes. Further research is needed to fully elucidate the metabolic fate of this compound and its potential metabolites.
Q3: Does the pKa of the nitrogen substituent in N-benzylamine derivatives influence their metabolism by microsomal enzymes?
A3: Interestingly, research indicates that the pKa of the nitrogen substituent does not significantly influence the microsomal formation of amides from N-benzylamine derivatives. This was observed in the metabolism of N-benzylpyrrolidine, N-benzylcarbazole, and N-acetyl-N-benzyl-4-methylaniline. [] This finding suggests that other factors, such as steric hindrance or electronic properties of the entire molecule, might play a more significant role in determining the metabolic fate of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


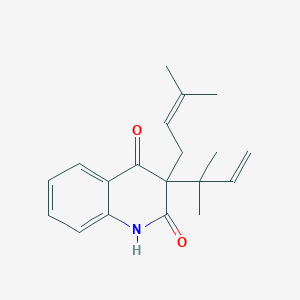
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

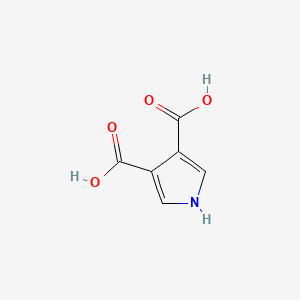
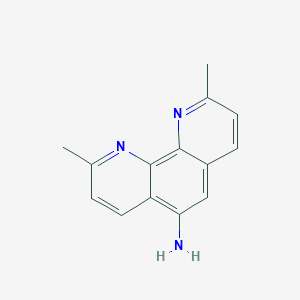
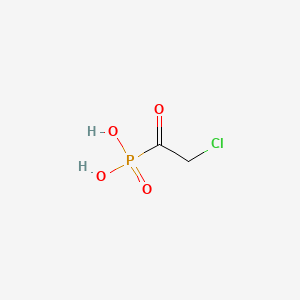
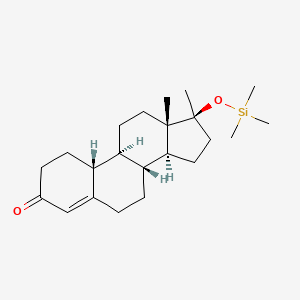
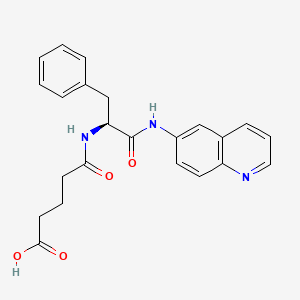
![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)
